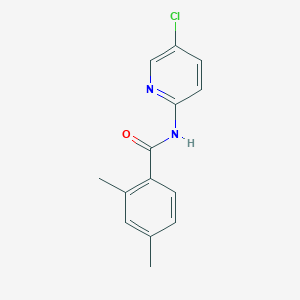![molecular formula C15H19F3N2O B244687 2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Tianeptine, and it is a tricyclic antidepressant drug that has been used to treat depression, anxiety, and other mood disorders. Tianeptine is a unique drug that has shown promising results in scientific research due to its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Tianeptine is complex and not fully understood. It is believed that Tianeptine acts on the glutamate system and modulates the release of neurotransmitters such as serotonin and dopamine. Tianeptine also activates the μ-opioid receptor and inhibits the reuptake of serotonin, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Tianeptine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and growth. Tianeptine has also been shown to increase the density of serotonin receptors in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tianeptine has several advantages and limitations when used in lab experiments. One of the advantages is that it has a low toxicity profile and is well-tolerated in animals. Tianeptine has also been shown to have a rapid onset of action, which makes it a useful tool in studying the effects of antidepressant drugs. However, Tianeptine has limitations in that it is not effective in all animal models of depression and may not accurately reflect the effects of antidepressant drugs in humans.
Orientations Futures
There are several future directions for the study of Tianeptine. One area of research is the development of new antidepressant drugs that target the glutamate system and modulate the release of neurotransmitters such as serotonin and dopamine. Another area of research is the use of Tianeptine in the treatment of drug addiction and post-traumatic stress disorder. Finally, the study of Tianeptine may lead to a better understanding of the mechanisms underlying mood disorders and the development of new treatments for these conditions.
Conclusion:
In conclusion, Tianeptine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Tianeptine is a complex process that requires expertise in organic chemistry and analytical techniques. Tianeptine has shown potential applications in various fields of scientific research, including the treatment of depression, anxiety, and other mood disorders. The mechanism of action of Tianeptine is complex and not fully understood, but it is believed to act on the glutamate system and modulate the release of neurotransmitters such as serotonin and dopamine. Tianeptine has several advantages and limitations when used in lab experiments, and there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of Tianeptine involves the condensation of 2-amino-5-trifluoromethylbenzoic acid with 2-chloro-N-methylacetamide in the presence of a base such as potassium carbonate. The resulting compound is then reduced using sodium borohydride to obtain Tianeptine. The synthesis of Tianeptine is a complex process that requires expertise in organic chemistry and analytical techniques.
Applications De Recherche Scientifique
Tianeptine has shown potential applications in various fields of scientific research. It has been studied for its antidepressant, anxiolytic, and analgesic effects. Tianeptine has also been studied for its potential use in treating drug addiction, post-traumatic stress disorder, and cognitive impairment.
Propriétés
Formule moléculaire |
C15H19F3N2O |
|---|---|
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C15H19F3N2O/c1-10(2)14(21)19-12-9-11(15(16,17)18)5-6-13(12)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,21) |
Clé InChI |
XYPHNXSQJDHNJO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
SMILES canonique |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-(3-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244605.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)